5,6,7,8-Tetrahydro-1,6-Naphthyridin-3-ol

Übersicht

Beschreibung

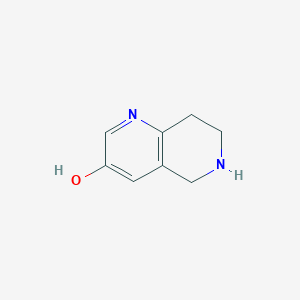

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol is a nitrogen-containing heterocyclic compound with the molecular formula C8H10N2O. It is a derivative of naphthyridine, characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms.

Wissenschaftliche Forschungsanwendungen

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Wirkmechanismus

Target of Action

The primary target of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol is the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase . This protein is an essential component of the viral machinery that the HIV virus uses to integrate its genetic material into the host cell’s DNA, a critical step in the viral replication cycle .

Mode of Action

This compound interacts with its target by binding to the LEDGF/p75 site on the HIV-1 integrase . This binding inhibits the action of the integrase, preventing the integration of the viral genetic material into the host cell’s DNA . As a result, the replication of the virus is halted .

Biochemical Pathways

The inhibition of HIV-1 integrase disrupts the viral replication cycle. Without the ability to integrate its genetic material into the host cell’s DNA, the virus cannot reproduce and spread to other cells . This halts the progression of the infection and can help to control the spread of the virus within the body .

Result of Action

The result of the action of this compound is the inhibition of HIV-1 replication. By preventing the integration of the viral genetic material into the host cell’s DNA, the compound effectively halts the viral replication cycle . This can help to control the spread of the virus within the body and slow the progression of the disease .

Biochemische Analyse

Biochemical Properties

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with HIV-1 integrase, an enzyme crucial for the replication of the HIV virus . This interaction occurs at the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site, inhibiting the enzyme’s function and thereby impeding viral replication. Additionally, this compound has been studied for its potential anticancer properties, interacting with various proteins involved in cell proliferation and apoptosis .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapy . Furthermore, its interaction with HIV-1 integrase affects the viral life cycle, demonstrating its antiviral potential . These effects highlight the compound’s ability to modulate critical cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of HIV-1 integrase involves binding to the LEDGF/p75-binding site, which prevents the enzyme from integrating viral DNA into the host genome . This mechanism of action is crucial for its antiviral activity. Additionally, the compound’s anticancer properties are attributed to its ability to interfere with proteins that regulate cell cycle progression and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its biological activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antiviral and anticancer activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Studies in animal models are essential for understanding the compound’s safety and efficacy profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic flux and its effects on metabolite levels are areas of active research, as understanding these pathways is crucial for optimizing its therapeutic use .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its overall efficacy and safety . Understanding these transport mechanisms is vital for developing effective delivery systems for the compound.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall biological effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of aminopyridines followed by cyclization and decarboxylation. For instance, the formation of the second pyridine ring and subsequent decarboxylation can be achieved by prolonged refluxing in concentrated hydrobromic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the naphthyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a wide range of functionalized naphthyridine derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine: Another derivative of naphthyridine with potential biological activities.

1,5-Naphthyridine: A related compound with a different ring fusion pattern, exhibiting distinct chemical and biological properties.

Uniqueness

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol is unique due to its specific ring structure and the presence of a hydroxyl group at the 3-position. This structural feature imparts distinct reactivity and biological activity compared to other naphthyridine derivatives.

Biologische Aktivität

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Target Interaction

The primary target of this compound is the allosteric lens-epithelium-derived growth factor-p75 (LEDGF/p75) binding site on HIV-1 integrase. By binding to this site, the compound disrupts the integration of viral genetic material into the host genome, effectively inhibiting HIV replication .

Biochemical Pathways

In addition to its antiviral properties, this compound has been shown to influence various cellular processes. It interacts with enzymes and proteins that regulate cell signaling pathways and gene expression. Notably, it has demonstrated anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.

Biological Activities

This compound exhibits several biological activities:

- Antiviral Activity : The compound is effective against HIV-1 by inhibiting integrase activity .

- Anticancer Properties : Research indicates that it can induce programmed cell death in cancer cells and inhibit tumor growth .

- Antimicrobial Effects : The compound shows promise in treating infections caused by various pathogens .

Table: Summary of Biological Activities

1. Antiviral Efficacy

A study highlighted the effectiveness of this compound as an allosteric inhibitor of HIV integrase. The compound was shown to significantly reduce viral load in cell cultures infected with HIV .

2. Anticancer Potential

In vitro studies demonstrated that the compound induced apoptosis in several cancer cell lines. Mechanistic studies revealed that it activates caspases and promotes mitochondrial dysfunction leading to programmed cell death. This suggests its potential as a therapeutic agent in oncology .

3. Antimicrobial Activity

Research indicated that derivatives of naphthyridines possess antimicrobial properties. Specifically, this compound has been tested against Naegleria fowleri with promising results in inducing programmed cell death in the pathogen while maintaining low toxicity to host cells .

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-7-3-6-4-9-2-1-8(6)10-5-7/h3,5,9,11H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZXOFXBMBTCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590488 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785774-74-5 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.